Kinetic Resolution Selectivity in Sharpless Epoxidation
In the landmark Sharpless kinetic resolution study of racemic allylic alcohol 1 using Ti(O-i-Pr)₄/tartrate ester/tert-butyl hydroperoxide, the relative epoxidation rates (ks/kR) for the S and R enantiomers were determined to be 19 for (+)-dimethyl tartrate (DMT), 36 for (+)-diethyl tartrate (DET), and 104 for (+)-diisopropyl tartrate (DIPT) [1]. This 1:1.9:5.5 ratio demonstrates that DMT provides a kinetically milder and more tunable resolution profile compared to the higher homologues, which may be advantageous when over-resolution or excessive rate discrimination is undesirable for substrates with modest inherent enantiomer rate differences [1].
| Evidence Dimension | Kinetic resolution relative rate (ks/kR) for allylic alcohol 1 enantiomers |
|---|---|
| Target Compound Data | ks/kR = 19 [(+)-dimethyl L-tartrate, DMT] |
| Comparator Or Baseline | (+)-Diethyl L-tartrate (DET): ks/kR = 36; (+)-Diisopropyl L-tartrate (DIPT): ks/kR = 104 |
| Quantified Difference | DMT is 1.9-fold less selective than DET and 5.5-fold less selective than DIPT for this substrate |
| Conditions | Ti(O-i-Pr)₄/tartrate/TBHP system, CH₂Cl₂, −20 °C, allylic alcohol 1 as substrate (J. Am. Chem. Soc. 1981, 103, 6237–6240) |
Why This Matters
Procurement teams evaluating tartrate esters for kinetic resolution applications must match the selectivity magnitude to the substrate; DMT's lower ks/kR can prevent kinetic over-resolution where DIPT's extreme selectivity would consume both enantiomers too rapidly.
- [1] Martin, V. S.; Woodard, S. S.; Katsuki, T.; Yamada, Y.; Ikeda, M.; Sharpless, K. B. Kinetic Resolution of Racemic Allylic Alcohols by Enantioselective Epoxidation. A Route to Substances of Absolute Enantiomeric Purity? J. Am. Chem. Soc. 1981, 103, 6237–6240. View Source
